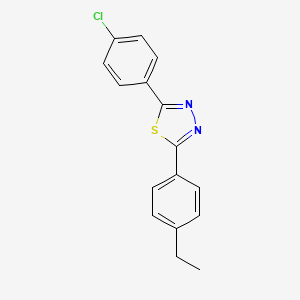
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound that features a phenyl group, a furan ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps:
Formation of 2-OXO-2-PHENYLETHYL ACETATE: This can be achieved by the esterification of 2-oxo-2-phenylethanol with acetic acid in the presence of a catalyst such as sulfuric acid.
Synthesis of 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID: This involves the reaction of furan-2-carboxylic acid with formamide to form furan-2-ylformamide, which is then reacted with acetic anhydride to form 2-{2-[(furan-2-yl)formamido]acetamido}acetic acid.
Coupling Reaction: The final step involves the coupling of 2-OXO-2-PHENYLETHYL ACETATE with 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Substituted esters and amides.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in π-π interactions, while the amide and ester groups can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL ACETATE: A simpler ester derivative with similar structural features.
2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID: A related compound with similar functional groups but lacking the ester linkage.
Uniqueness
2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to its combination of a phenyl group, a furan ring, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N2O6 |
|---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
phenacyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C17H16N2O6/c20-13(12-5-2-1-3-6-12)11-25-16(22)10-18-15(21)9-19-17(23)14-7-4-8-24-14/h1-8H,9-11H2,(H,18,21)(H,19,23) |
InChI Key |
IRFDASCXFZVEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

